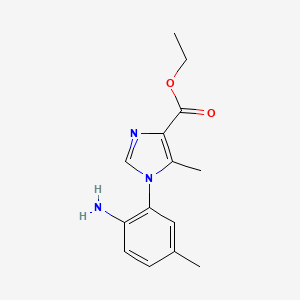

Ethyl 1-(2-amino-5-methylphenyl)-5-methyl-1H-imidazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(2-amino-5-methylphenyl)-5-methylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-4-19-14(18)13-10(3)17(8-16-13)12-7-9(2)5-6-11(12)15/h5-8H,4,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQOIBVVNHVTET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C=N1)C2=C(C=CC(=C2)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Scope

Microwave irradiation enables rapid, one-pot assembly of imidazole-4-carboxylates via 1,5-electrocyclization of azavinyl azomethine ylides. As demonstrated by, this method involves three components:

-

1,2-Diaza-1,3-dienes (DDs) as electron-deficient dienes.

-

Primary amines (aliphatic or aromatic) for conjugate addition.

-

Aldehydes (including paraformaldehyde) for iminium ion formation.

The reaction proceeds through a Michael addition-condensation-electrocyclization cascade (Scheme 1). For ethyl 1-(2-amino-5-methylphenyl)-5-methyl-1H-imidazole-4-carboxylate, the 2-amino-5-methylaniline moiety likely serves as the primary amine, while ethyl glyoxylate or derivatives provide the ester functionality. Microwave conditions (150–200°C, 10–30 min) enhance reaction rates and yields compared to conventional heating.

Optimization and Yield Data

Key parameters influencing yield include:

-

Microwave power : 300–500 W optimal for minimizing side reactions.

-

Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve dielectric heating.

-

Aldehyde substituents : Paraformaldehyde yields 2-unsubstituted imidazoles, critical for introducing the 5-methyl group.

Reported yields for analogous imidazole-4-carboxylates range from 65–82% . Scalability is limited by microwave reactor capacity, but gram-scale syntheses are feasible.

Transesterification-Hydrolysis Cascade

Patent-Based Synthesis from Lactone Intermediates

A patent by details the preparation of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, a structural analog, via lactone intermediates. Adapting this method for the target compound involves:

Impurity Control and Purification

Critical impurities include hydroxyl-methylated and hydroxyl-eliminated byproducts. The patent recommends:

-

Alkaline washes (saturated NaHCO3) to remove acidic impurities.

-

Recrystallization from ethyl acetate/hexane mixtures (≥95% purity).

-

Catalyst selection : Strong acid ion-exchange resins reduce metal contamination.

Yield data for analogous compounds: 70–78% after purification .

Cyclization-Oxidation Sequence

Thiocyclization and Oxidative Desulfurization

A Chinese patent outlines a route applicable to 1H-imidazole-4-carboxylates:

-

Cyclization of ethyl acetamidoacetate with potassium thiocyanate to form 2-sulfhydryl-4-imidazole ethyl carboxylate.

-

Catalytic oxidation with H2O2 and tungstate catalysts to remove sulfur.

-

Hydrolysis of the ethyl ester to the carboxylic acid, followed by re-esterification.

For the target compound, substituting ethyl acetamidoacetate with a pre-functionalized precursor (e.g., ethyl 2-(2-amino-5-methylphenyl)acetate) could introduce the aryl amine moiety.

Reaction Conditions and Challenges

-

Oxidation step : 30% H2O2 at 60–100°C with WO3/Al2O3 catalysts (0.05–0.10 eq).

-

Ester hydrolysis : 50% NaOH at 25–50°C, followed by acidification (HCl) to pH 2–3.

-

Key limitation : Sulfur removal efficiency (85–90%) necessitates multiple oxidations.

Reported yields for 1H-imidazole-4-carboxylates: 60–68% .

Comparative Analysis of Methods

Industrial and Academic Considerations

Cost-Benefit Analysis

-

Microwave synthesis : High equipment costs but superior speed and selectivity.

-

Transesterification : Economical for bulk production but requires rigorous impurity control.

-

Oxidation route : Low-cost reagents but lower yields and purity.

Environmental Impact

-

Waste streams : Transesterification generates aqueous acidic/alkaline waste, necessitating neutralization.

-

Solvent recovery : DMF and ethyl acetate require distillation for reuse (≥80% recovery feasible).

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-amino-5-methylphenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The amino and ethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

Ethyl 1-(2-amino-5-methylphenyl)-5-methyl-1H-imidazole-4-carboxylate has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound’s biological activity makes it a valuable tool in studying various biochemical pathways and mechanisms.

Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development, particularly in the treatment of diseases such as cancer and infections.

Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-amino-5-methylphenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Substituent Variations

The compound is compared with analogs sharing the ethyl imidazole-4-carboxylate core but differing in substituents on the imidazole ring or aromatic groups. Structural variations significantly impact physicochemical properties and applications.

Table 1: Structural Comparison of Selected Imidazole Derivatives

*Similarity indices (0–1 scale) based on structural and functional group overlap .

Table 2: Comparative Properties

*Predicted values based on structural analogs.

- Hydrogen Bonding: The target compound’s 2-amino group facilitates stronger hydrogen bonding compared to methyl or halogenated analogs, influencing crystal packing (as per Etter’s graph set analysis in ) .

- Electron Effects : Electron-withdrawing groups (e.g., trifluoromethoxy) reduce electron density on the imidazole ring, altering reactivity in electrophilic substitutions .

Biological Activity

Ethyl 1-(2-amino-5-methylphenyl)-5-methyl-1H-imidazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₉H₁₃N₃O₂

- Molecular Weight : 183.22 g/mol

- CAS Number : 1159979-51-7

Synthesis

The synthesis of this compound typically involves the reaction of appropriate imidazole derivatives with ethyl isocyanoacetate. The reaction conditions can vary, but generally involve heating under reflux in the presence of a suitable solvent.

Antiviral Activity

Recent studies have shown that derivatives of imidazole compounds exhibit significant antiviral properties. For instance, compounds structurally related to this compound have demonstrated moderate antiviral activity against HIV. In one study, a related compound showed an inhibition percentage ranging from 33% to 45% against HIV with cytotoxicity (CC₅₀) values greater than 200 µM, indicating a balance between efficacy and safety .

Anticancer Potential

Imidazole derivatives are also recognized for their anticancer properties. A study focusing on similar compounds indicated that they can disrupt microtubule assembly, which is crucial for cancer cell proliferation. Specifically, compounds exhibiting structural similarities to this compound were found to inhibit the growth of various cancer cell lines, including breast and liver cancer cells, through apoptosis induction and caspase activation .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the imidazole ring plays a critical role in binding to specific biological targets, such as enzymes or receptors involved in viral replication or cancer cell survival pathways. The presence of the amino group in the structure may enhance interactions through hydrogen bonding with target proteins.

Study on HIV Inhibition

In a recent experimental study, a series of imidazole derivatives were evaluated for their ability to inhibit HIV integrase (IN) interactions with cellular proteins. This compound was among the compounds tested, showing promising results in disrupting IN interactions with LEDGF/p75, a critical cofactor for viral integration .

Anticancer Evaluation

Another study assessed the anticancer activity of imidazole-based compounds on MDA-MB-231 breast cancer cells. The results indicated that these compounds could induce apoptosis at low concentrations (as low as 1 µM), highlighting their potential as therapeutic agents in cancer treatment .

Q & A

Q. What synthetic routes are commonly employed for the preparation of Ethyl 1-(2-amino-5-methylphenyl)-5-methyl-1H-imidazole-4-carboxylate?

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Answer: Key techniques include:

- ¹H/¹³C NMR: To identify functional groups (e.g., imidazole protons, ester/amide linkages) and verify substitution patterns .

- HRMS (ESI): For exact molecular weight confirmation (e.g., observed m/z 364.1329 vs. calculated 364.1379) .

- HPLC: To assess purity (>98% at 254 nm) and detect byproducts .

Advanced Research Questions

Q. How can researchers optimize the low yield observed in the final amide coupling step during the synthesis of related imidazole derivatives?

Answer: Strategies include:

- Coupling Reagents: Replace traditional methods with HATU or EDCI/HOBt for improved activation .

- Microwave Assistance: Reduce reaction time and enhance efficiency via microwave irradiation .

- Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) or additives (e.g., DIEA) to stabilize intermediates .

- Excess Amine: Use 1.5–2.0 equivalents of amine to drive the reaction to completion .

Reference Workflow:

| Condition | Yield Improvement | Reference |

|---|---|---|

| HATU/DIEA in DMF | ~20% increase | |

| Microwave, 100°C, 1h | ~15% increase |

Q. When encountering contradictory crystallographic data, what strategies are recommended for accurate structure determination?

Answer:

- Dual Refinement: Use SHELXL for small-molecule refinement and cross-validate with programs like Olex2 to resolve twinning or disorder .

- Hydrogen Bond Analysis: Apply graph set analysis (Etter’s formalism) to identify recurring hydrogen-bonding motifs and validate packing patterns .

- Displacement Parameter Checks: Anisotropic refinement in ORTEP-3 can highlight overfitting or thermal motion discrepancies .

Q. How can computational methods aid in understanding the bioactivity of this compound?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., chikungunya virus P2 cysteine protease) .

- MD Simulations: Run 100-ns trajectories to assess stability of ligand-protein complexes in explicit solvent .

- QSAR Modeling: Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity data to guide analog design .

Example Docking Results:

| Compound | Binding Energy (kcal/mol) | Reference |

|---|---|---|

| 9c | -8.2 | |

| 9g | -7.9 |

Q. How should researchers address discrepancies between experimental and theoretical NMR chemical shifts?

Answer:

- Solvent Corrections: Account for DMSO-d₆ or CDCl₃ effects using databases like NMRShiftDB .

- DFT Calculations: Perform B3LYP/6-311+G(d,p) calculations (Gaussian 16) to predict shifts and compare with experimental data .

- Tautomerism Checks: Investigate possible tautomeric forms (e.g., imidazole N-H vs. O-H) that may shift peaks .

Methodological Tables

Table 1: Common Characterization Data for Imidazole Derivatives

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 11.74 (s, 1H, imidazole NH) | |

| ¹³C NMR | δ 163.5 (C=O), 154.9 (imidazole C-2) | |

| HRMS | m/z 364.1329 [M+H]⁺ (Δ = -0.005) |

Table 2: Software for Structural Analysis

| Task | Recommended Tools | Reference |

|---|---|---|

| Crystallographic Refinement | SHELXL, Olex2 | |

| Hydrogen Bond Analysis | Mercury, CrystalExplorer | |

| Molecular Visualization | ORTEP-3, WinGX |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.